Cas no 51336-56-2 (1-benzyl-1H-indazol-6-amine)

1-ベンジル-1H-インドゾール-6-アミンは、有機合成化学において重要な中間体として利用される芳香族アミン化合物です。ベンジル基とインドール骨格の6位にアミン基を有する構造的特徴から、医薬品開発や材料科学分野での応用が期待されます。特に、分子内に複数の官能基を備えるため、医薬品の活性部位や機能性材料の構築ユニットとしての利用可能性が高いです。高い反応性と選択的修飾が可能な点が利点であり、ヘテロ環化合物の合成経路においても有用な出発物質となります。さらに、結晶性が良好なため精製工程が簡便であり、再現性の高い合成が可能です。

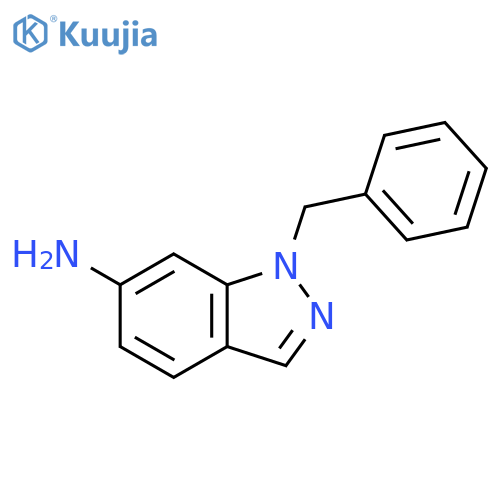

1-benzyl-1H-indazol-6-amine structure

商品名:1-benzyl-1H-indazol-6-amine

1-benzyl-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-1H-indazol-6-amine

- EN300-783542

- DA-05324

- 51336-56-2

- SCHEMBL4479748

- AKOS009834953

-

- インチ: InChI=1S/C14H13N3/c15-13-7-6-12-9-16-17(14(12)8-13)10-11-4-2-1-3-5-11/h1-9H,10,15H2

- InChIKey: XHDYNJAHWVIPLL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 223.110947427Da

- どういたいしつりょう: 223.110947427Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 43.8Ų

1-benzyl-1H-indazol-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-783542-5.0g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 5.0g |

$2360.0 | 2023-03-16 | ||

| Enamine | EN300-783542-0.05g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 0.05g |

$683.0 | 2023-03-16 | ||

| Enamine | EN300-783542-0.5g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 0.5g |

$781.0 | 2023-03-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581911-50mg |

1-Benzyl-1H-indazol-6-amine |

51336-56-2 | 98% | 50mg |

¥9766.00 | 2024-05-10 | |

| Enamine | EN300-783542-0.1g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 0.1g |

$715.0 | 2023-03-16 | ||

| Enamine | EN300-783542-1.0g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-783542-10.0g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 10.0g |

$3500.0 | 2023-03-16 | ||

| Enamine | EN300-783542-0.25g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 0.25g |

$748.0 | 2023-03-16 | ||

| Enamine | EN300-783542-2.5g |

1-benzyl-1H-indazol-6-amine |

51336-56-2 | 2.5g |

$1594.0 | 2023-03-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581911-1g |

1-Benzyl-1H-indazol-6-amine |

51336-56-2 | 98% | 1g |

¥12520.00 | 2024-05-10 |

1-benzyl-1H-indazol-6-amine 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

51336-56-2 (1-benzyl-1H-indazol-6-amine) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬